(Nonafluoro-t-butoxy)acetic acid

説明

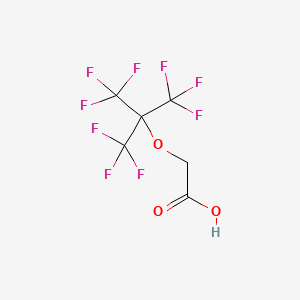

(Nonafluoro-t-butoxy)acetic acid is a fluorinated carboxylic acid characterized by a tert-butoxy group substituted with nine fluorine atoms, linked to an acetic acid backbone. This structure confers unique physicochemical properties, including enhanced acidity, thermal stability, and resistance to chemical degradation compared to non-fluorinated analogs.

Fluorinated acetic acids are widely used in industrial and pharmaceutical applications due to their strong electron-withdrawing effects, which stabilize anions and enhance solubility in non-polar solvents. The nonafluoro-t-butoxy group likely amplifies these effects, making the compound a candidate for specialized synthetic or analytical applications .

特性

IUPAC Name |

2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O3/c7-4(8,9)3(5(10,11)12,6(13,14)15)18-1-2(16)17/h1H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOWTOMIZRAIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Nonafluoro-t-butoxy)acetic acid typically involves the reaction of sodium nonafluoro-tert-butoxide with an appropriate acetic acid derivative. One common method is the reaction of sodium nonafluoro-tert-butoxide with ethyl bromoacetate, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

化学反応の分析

Types of Reactions

(Nonafluoro-t-butoxy)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The nonafluoro-tert-butoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can react with the nonafluoro-tert-butoxy group under basic conditions.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols or aldehydes.

Substitution: Various fluoroalkyl derivatives depending on the nucleophile used.

科学的研究の応用

(Nonafluoro-t-butoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorous compounds and as a reagent in fluorous biphasic systems.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.

Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.

作用機序

The mechanism of action of (Nonafluoro-t-butoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of chemical reactivity. The nonafluoro-tert-butoxy group can also influence the compound’s solubility and partitioning behavior in various solvents, affecting its overall activity.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Trifluoroacetic Acid (TFA)

- Structure : CF₃COOH.

- Key Properties :

- Acidity: pKa ≈ 0.23 (vs. acetic acid’s pKa of 4.76) due to strong electron-withdrawing effects of CF₃ .

- Stability: Resists hydrolysis and oxidation; decomposes under extreme conditions to release HF and CO₂ .

- Applications: Solvent in organic synthesis, catalyst in peptide synthesis, and mobile-phase additive in HPLC .

(Nonafluoro-t-butoxy)acetic acid is expected to exhibit even higher acidity (lower pKa) than TFA due to the greater electronegativity and steric bulk of the nonafluoro-t-butoxy group.

Difluoroacetic Acid (DFA)

- Structure : CHF₂COOH.

- Key Properties :

Pentafluorophenoxyacetic Acid

- Structure : C₆F₅OCH₂COOH.

- Key Properties: Acidity: Enhanced by the electron-withdrawing pentafluorophenoxy group. Applications: Used in chiral resolution and as a derivatizing agent in analytical chemistry .

The nonafluoro-t-butoxy group may offer similar or greater electron-withdrawing effects, making this compound a stronger acid and more lipophilic than pentafluorophenoxyacetic acid.

Physicochemical Properties

Table 1: Comparative Properties of Fluorinated Acetic Acids

| Property | Acetic Acid | Trifluoroacetic Acid (TFA) | (Nonafluoro-t-butoxy)acetic Acid (Inferred) |

|---|---|---|---|

| Molecular Weight (g/mol) | 60.05 | 114.02 | ~300 (estimated) |

| pKa | 4.76 | 0.23 | <0 (estimated) |

| Boiling Point (°C) | 118 | 72 | >100 (estimated) |

| Solubility in Water | Miscible | Miscible | Low (due to fluorinated group) |

| Stability | Moderate | High | Very high |

Notes:

Reactivity and Environmental Impact

- Reactivity: Fluorinated acetic acids react violently with strong bases and metals (e.g., alkali metals), releasing toxic HF . The nonafluoro-t-butoxy group may reduce reactivity with epoxides or alcohols compared to TFA, due to steric hindrance.

- Environmental Persistence: Long-chain perfluorinated carboxylic acids (e.g., PFDA, PFTrDA) are classified as Substances of Very High Concern (SVHC) due to bioaccumulation and toxicity . this compound’s branched structure may reduce environmental persistence compared to linear perfluoroalkyl acids, but this requires validation .

生物活性

(Nonafluoro-t-butoxy)acetic acid is a fluorinated compound that has gained attention in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct physical and chemical properties that influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of nine fluorine atoms contributes to its hydrophobicity and stability under various conditions, making it a valuable reagent in biochemical applications. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which further enhances its versatility in biological studies.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through the highly electronegative fluorine atoms. These interactions can stabilize reactive intermediates and modulate chemical reactivity. The nonafluoro-tert-butoxy group influences the compound's solubility and partitioning behavior in different solvents, affecting its overall bioactivity.

1. Chemistry and Synthesis

This compound serves as a building block for synthesizing fluorous compounds. Its unique properties allow it to be employed in fluorous biphasic systems, facilitating the separation and purification of products in organic synthesis.

2. Biological Studies

The compound has been utilized in studying fluorinated biomolecules and their interactions within biological systems. Research indicates that fluorinated compounds can enhance membrane permeability and improve the pharmacokinetics of peptide-based pharmaceuticals. For instance, a novel geminally perfluoro-tert-butylated β-amino acid was synthesized to modulate peptide pharmacokinetics effectively .

3. Medical Applications

Due to its unique characteristics, this compound is being investigated for potential use in drug delivery systems. The hydrophobic nature of the compound can enhance drug solubility and stability, making it a candidate for formulating new therapeutic agents.

Case Study 1: Antimicrobial Activity

A study investigating the antibacterial properties of acetic acid derivatives found that certain fluorinated compounds exhibited significant antimicrobial activity against biofilm-forming pathogens. While this study primarily focused on acetic acid itself, it highlights the potential for similar fluorinated compounds to exhibit enhanced antibacterial properties due to their unique structures .

Case Study 2: Pharmacokinetics Modulation

Research on fluorinated amino acids demonstrated their ability to improve the pharmacokinetics of peptides by prolonging their half-life in vivo and enhancing their detection via non-invasive methods such as magnetic resonance spectroscopy . This suggests that this compound may similarly influence drug behavior.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antimicrobial properties | Interaction with bacterial membranes |

| Fluorinated β-amino acids | Enhanced pharmacokinetics | Improved membrane permeability |

| Acetic acid | Antibacterial against planktonic organisms | Disruption of biofilm formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。